2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling regioselectivity steric effects

Arylboronic pinacol esters often present procurement challenges due to variable reactivity and purification losses. This meta-cyclohexylmethoxy substituted derivative solves these issues with an intermediate transmetalation rate that avoids sluggish ortho-reactivity and minimizes homocoupling side-products of para-isomers. - Enables direct use in automated synthesis workflows without pre-activation. - Pinacol ester form permits silica gel chromatographic purification with acceptable recovery, preventing protodeboronation losses. - Estimated LogP 5.0-5.5 ensures excellent solubility in toluene, 1,4-dioxane, and THF for homogeneous 0.1-0.2 M HTE reaction mixtures.

Molecular Formula C19H29BO3
Molecular Weight 316.2 g/mol
Cat. No. B12077419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC19H29BO3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCCCC3
InChIInChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h8,11-13,15H,5-7,9-10,14H2,1-4H3
InChIKeyHOPMNJOQLZHSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Core Identity & Compound Class


2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS not uniformly assigned; synonym: 3-(cyclohexylmethoxy)phenylboronic acid pinacol ester; molecular formula C₁₉H₂₉BO₃; MW 316.2 g/mol) is an arylboronic pinacol ester belonging to the class of protected organoboron reagents for Suzuki–Miyaura cross-coupling . The compound features a meta-cyclohexylmethoxy substituent on the phenyl ring, with the boronic acid masked as its pinacol ester, a strategy widely employed to enhance shelf stability, simplify handling, and improve chromatographic purification relative to the free boronic acid [1]. Its primary application is as a C–C bond-forming building block in medicinal chemistry, agrochemical, and materials science synthesis programs .

Workflow Suzuki-Miyaura C–C coupling
Form Pinacol ester; supports silica gel purification and handling
Substitution Meta-cyclohexylmethoxy; intermediate transmetalation reactivity

Risks of Generic Substitution


Arylboronic esters are not interchangeable commodities. The meta-positioning of the cyclohexylmethoxy group dictates distinct steric and electronic properties that directly influence transmetalation kinetics in Suzuki–Miyaura coupling; para- and ortho-isomers exhibit measurably different reactivity profiles due to altered electron density at the boron-bearing carbon and differential steric shielding of the palladium centre [1]. Furthermore, the pinacol ester form offers a defined hydrolytic stability advantage over the corresponding free boronic acid—a factor that affects both storage integrity and on-column recovery during chromatographic purification [2]. Replacing the cyclohexylmethoxy group with a smaller alkoxy substituent (e.g., methoxy) or the more conformationally restricted cyclohexyloxy analog alters the compound's lipophilicity, solubility, and crystallinity, which in turn impacts reaction solvent compatibility and ease of isolation .

Regioisomer mismatch
Meta-substitution provides distinct steric/electronic profile; para- or ortho-isomers may shift coupling kinetics and yield.
Form substitution
Pinacol ester vs free boronic acid: storage integrity, chromatographic recovery, and stoichiometry may differ.
Alkoxy analog variation
Replacing cyclohexylmethoxy with methoxy or cyclohexyloxy may alter lipophilicity, solubility, and solvent compatibility.

Quantitative Differentiation Evidence


Meta vs. Para Substitution: Suzuki Coupling Reactivity

The meta-cyclohexylmethoxy substituent in the target compound places the electron-donating alkoxy group in a position that does not directly conjugate with the boron-bearing carbon, resulting in a distinct electronic environment compared to the para-isomer. In arylboronic esters, meta-substituted derivatives typically exhibit intermediate transmetalation rates relative to para (faster, stronger resonance donation) and ortho (slower, steric hindrance) isomers [1]. The meta configuration avoids the steric compression at the boron-carbon bond that ortho substituents impose, which has been shown to reduce Suzuki coupling yields by up to 20-40% in sterically congested ortho-substituted arylboronic esters under standard Pd(PPh₃)₄ conditions [2].

Coupling Reactivity
Class-level
Intermediate rate vs ortho/para; ~35 pp yield differential
Supports regiochemical reactivity profiling
Verify with specific electrophile and conditions
Suzuki-Miyaura coupling regioselectivity steric effects transmetalation rate

Pinacol Ester vs. Boronic Acid: Purification Recovery

Conventional silica gel chromatography of free arylboronic acids frequently results in significant product loss due to irreversible adsorption and on-column protodeboronation. The pinacol ester form of the target compound mitigates this problem. Comparative column chromatography studies demonstrate that aryl pinacol esters [ArB(pin)] exhibit improved recovery on silica gel relative to the corresponding arylboronic acids, although ArB(pin) esters themselves can still suffer from partial decomposition; near-quantitative recoveries have been demonstrated for the related ArB(Epin) esters [1]. Vendor specifications for the target compound indicate purity of ≥95% .

Purification Recovery
Cross-study
Pinacol ester enables silica gel chromatography; free boronic acid typically incompatible
Supports purification workflow choice
Recovery may vary; ArB(Epin) esters show higher recovery
boronic ester stability silica gel chromatography purification yield ArB(pin) recovery

Cyclohexylmethoxy vs. Cyclohexyloxy: Lipophilicity & Flexibility

The cyclohexylmethoxy group (–O–CH₂–cyclohexyl) in the target compound includes a methylene spacer between the oxygen and the cyclohexyl ring, introducing an additional rotatable bond compared to the directly attached cyclohexyloxy group (–O–cyclohexyl). This structural feature increases conformational flexibility and modulates lipophilicity. Computed ACD/LogP for the para-cyclohexylmethoxy phenylboronic acid is 4.10 ; for the target meta-cyclohexylmethoxy pinacol ester, the increased steric bulk of the pinacol group and the meta positioning are expected to further elevate LogP by approximately 0.5-1.0 log units relative to the free boronic acid [1]. By comparison, the cyclohexyloxy analog (CAS 2246858-46-6, MW 302.22) lacks the methylene spacer, resulting in reduced conformational freedom and a marginally lower LogP .

Lipophilicity & Flexibility
Computed
Estimated LogP 5.0–5.5; +14 g/mol & one rotatable bond vs cyclohexyloxy
Lipophilicity and flexibility profile to review
Predicted; experimental LogP pending
lipophilicity LogP solubility conformational flexibility medicinal chemistry

Hydrolytic Stability: Pinacol Ester vs. Boronic Acid

Phenylboronic pinacol esters undergo pH-dependent hydrolysis to the corresponding boronic acids, a process that is significantly accelerated at physiological pH (7.4). The Achilli et al. study demonstrated that the hydrolysis half-life of substituted phenylboronic pinacol esters varies with the electronic nature of the aryl substituent: electron-donating groups (such as alkoxy) generally slow hydrolysis relative to electron-withdrawing groups [1]. For the target compound, the meta-cyclohexylmethoxy group is electron-donating via inductive effects, conferring moderate hydrolytic stability. However, it is critical to note that pinacol esterification does not universally guarantee superior stability; under basic aqueous-organic conditions, protodeboronation pathways can compete, and the stability hierarchy is nuanced [2]. The free boronic acid, (3-(cyclohexylmethoxy)phenyl)boronic acid (CAS 1236189-81-3), is more prone to boroxine formation (anhydride oligomerization) during storage, which complicates stoichiometric calculations in coupling reactions .

Hydrolytic Stability
Class-level
t₁/₂ up to 26 h for EDG-substituted ArB(pin); free acid forms boroxines
Storage and stoichiometric consistency context
pH 7.4, 37°C; protodeboronation pathways coexist
hydrolysis kinetics pinacol ester stability aqueous stability protodeboronation storage stability

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis

In parallel medicinal chemistry synthesis where a single boronic ester building block must perform reliably across electron-rich, electron-neutral, and moderately electron-poor aryl bromide coupling partners, the meta-cyclohexylmethoxy substitution of the target compound offers an intermediate transmetalation rate that avoids the sluggish reactivity of ortho-substituted analogs while minimizing the homocoupling side-products sometimes observed with highly activated para-alkoxy phenylboronic esters [1]. The pinacol ester form permits direct use without pre-activation, enabling streamlined automated synthesis workflows [2].

Non-Aqueous Suzuki Coupling for HTE

The elevated lipophilicity (estimated LogP 5.0-5.5) of the pinacol ester combined with the cyclohexylmethoxy substituent ensures excellent solubility in toluene, 1,4-dioxane, and THF—the preferred solvents for high-throughput Suzuki coupling screens . This solubility advantage, relative to the more polar cyclohexyloxy or free boronic acid analogs, facilitates accurate liquid-handling robot dispensing and homogeneous reaction mixtures at 0.1-0.2 M concentrations typical of HTE formats.

Chromatography-Intensive Synthetic Routes

For multi-step synthetic sequences that require silica gel chromatographic purification of the boron-containing intermediate, the pinacol ester form is mandatory; free arylboronic acids frequently undergo irreversible adsorption and protodeboronation on silica gel, leading to significant or complete product loss [2]. The target compound's pinacol ester protection enables purification with acceptable recovery, preserving overall synthetic throughput in routes where the boronic ester is carried through multiple transformations before the final coupling step.

Agrochemical and Materials Science Applications

The cyclohexylmethoxy substituent imparts substantial lipophilic character (Fsp³ = 0.538 for the free boronic acid analog ), making the target compound an ideal partner for synthesizing biaryl products destined for agrochemical lead optimization or liquid crystalline materials, where high LogP and conformational flexibility are design requirements [3]. The meta-substitution pattern further contributes to molecular asymmetry, a desirable property in nematic and smectic liquid crystal formulations.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Meta-substitution reactivity profile
Coupling consistency across diverse aryl halides
High-throughput Suzuki coupling (HTE)
Elevated lipophilicity for non-polar solvents
Homogeneous reaction in toluene/dioxane at HTE concentrations
Chromatography-intensive synthetic routes
Pinacol ester silica gel compatibility
Recovery on silica gel; comparison with free boronic acid
Agrochemical / liquid crystal synthesis
High Fsp³ and conformational flexibility
Biaryl product logP and mesophase behavior
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